gamma-Cyclodextrin

説明

特性

IUPAC Name |

5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H80O40.H2O/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58;/h9-72H,1-8H2;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKUKQHKKVTYOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O41 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1315.1 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Architecture of a Molecular Host: A Technical Guide to γ-Cyclodextrin Structure and Cavity Size

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-cyclodextrin (γ-CD), a macrocyclic oligosaccharide, has garnered significant interest across various scientific disciplines, particularly in pharmaceutical sciences and drug development. Composed of eight α-1,4-linked D-glucopyranose units, its unique toroidal structure, characterized by a hydrophilic exterior and a hydrophobic inner cavity, allows it to form inclusion complexes with a wide range of guest molecules. This technical guide provides an in-depth exploration of the structure and cavity size of this compound, offering valuable data and methodologies for researchers in the field.

Molecular Structure and Physicochemical Properties

This compound is a cyclic oligosaccharide produced by the enzymatic degradation of starch.[1] The eight glucose units are arranged in a truncated cone-like structure. The exterior of this cone is hydrophilic due to the presence of primary and secondary hydroxyl groups, rendering it water-soluble.[2] In contrast, the interior cavity is lined by the glycosidic oxygen bridges and hydrogen atoms, creating a nonpolar, hydrophobic environment.[2] This amphipathic nature is the basis for its ability to encapsulate lipophilic guest molecules.

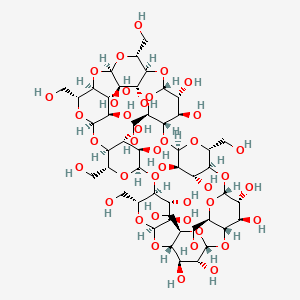

A diagram illustrating the basic structure of this compound is provided below.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Number of Glucopyranose Units | 8 | [1] |

| Molecular Formula | C₄₈H₈₀O₄₀ | [3] |

| Molecular Weight | 1297.12 g/mol | [3] |

| Appearance | White crystalline powder | |

| Solubility in Water (25 °C) | 23.2 g/100 mL | [4] |

| Melting Point | Decomposes above 200 °C | |

| Density | 1.54 g/cm³ | [3] |

Cavity Dimensions

The dimensions of the internal cavity are critical for determining the size and shape of molecules that can be encapsulated.

| Parameter | Value (Å) | Reference(s) |

| Internal Cavity Diameter | 7.5 - 8.3 | |

| External Diameter | 17.5 | |

| Height of the Torus | 7.9 | [5] |

| Cavity Volume | ~427 ų |

Experimental Protocols for Structural Characterization

The precise determination of the structure and cavity size of this compound relies on several advanced analytical techniques.

X-ray Crystallography

X-ray crystallography is a powerful method for elucidating the three-dimensional atomic structure of crystalline materials. For this compound, this technique provides detailed information about its conformation, the arrangement of the glucose units, and the precise dimensions of the cavity.

Methodology Outline:

-

Crystallization: Single crystals of this compound are grown from a supersaturated aqueous solution. The quality of the crystals is paramount for obtaining high-resolution diffraction data.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots, is recorded on a detector.[6]

-

Structure Solution: The positions and intensities of the diffraction spots are used to calculate an electron density map of the unit cell.[6]

-

Structure Refinement: An atomic model of this compound is built into the electron density map and refined to best fit the experimental data.[7][8] This process yields the final atomic coordinates and allows for detailed structural analysis.[7][8]

A generalized workflow for X-ray crystallography is depicted below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for studying the structure and dynamics of molecules in solution. For this compound, both 1D (¹H and ¹³C) and 2D NMR techniques are employed to confirm the covalent structure, determine the conformation of the glucopyranose units, and probe host-guest interactions.[2][9]

Methodology Outline:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer, and various NMR experiments are performed.[9]

-

¹H NMR: Provides information on the chemical environment of the protons, confirming the presence and connectivity of the glucose units.[10]

-

¹³C NMR: Reveals the number and type of carbon atoms in the molecule.[2]

-

2D NMR (e.g., COSY, HSQC, HMBC, NOESY): These experiments are used to establish through-bond and through-space correlations between nuclei, which helps in assigning all proton and carbon signals and determining the three-dimensional structure and conformation in solution.

-

-

Data Analysis: The resulting spectra are processed and analyzed to extract chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs). This information is then used to build a detailed model of the molecular structure and dynamics.

Molecular Modeling and Dynamics Simulations

Computational methods, such as molecular mechanics and molecular dynamics (MD) simulations, complement experimental techniques by providing insights into the dynamic behavior and energetics of this compound and its inclusion complexes.[11][12]

Methodology Outline:

-

System Setup: An initial 3D structure of this compound (often from X-ray data) is placed in a simulation box, typically solvated with water molecules.

-

Force Field Selection: A suitable force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the potential energy of the system as a function of its atomic coordinates.[13]

-

Simulation: The system is subjected to MD simulations, where Newton's equations of motion are solved iteratively to generate a trajectory of atomic positions and velocities over time.[14]

-

Analysis: The trajectory is analyzed to calculate various properties, including conformational changes, cavity dimensions, hydration, and the binding free energy of guest molecules.

Cellular Interactions and Uptake Mechanisms

The interaction of this compound with biological membranes is a key aspect of its application in drug delivery. It does not typically engage in specific signaling pathways but rather influences cellular processes through its interaction with membrane components.

The primary mechanism of cellular uptake for cyclodextrins and their nanoparticles is endocytosis.[15][16] This process can be broadly categorized into phagocytosis and pinocytosis, with the latter being more relevant for molecules of this size. Pinocytosis can be further divided into clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[15] The specific pathway utilized can depend on the cell type and the physicochemical properties of the cyclodextrin (B1172386) or its complex.[15]

A diagram illustrating the potential cellular uptake pathways of this compound is presented below.

Conclusion

This compound's well-defined structure and cavity size make it a versatile tool in various scientific and industrial applications, especially in the pharmaceutical field. A thorough understanding of its molecular architecture, facilitated by techniques such as X-ray crystallography, NMR spectroscopy, and molecular modeling, is crucial for its effective utilization. Furthermore, elucidating its interactions with cellular membranes and uptake mechanisms is essential for the rational design of advanced drug delivery systems. This guide provides a foundational understanding and a summary of the key data and methodologies for researchers working with this remarkable molecule.

References

- 1. A New Approach for Quantitative Determination of γ-Cyclodextrin in Aqueous Solutions: Application in Aggregate Determinations and Solubility in Hydrocortisone/γ-Cyclodextrin Inclusion Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. people.bu.edu [people.bu.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Application of Molecular Dynamics Simulations in the Analysis of Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Application of Molecular Dynamics Simulations in the Analysis of Cyclodextrin Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. DSpace [cora.ucc.ie]

- 16. Cellular Effects of Cyclodextrins: Studies on HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Gamma-Cyclodextrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of gamma-cyclodextrin (γ-CD), a versatile cyclic oligosaccharide increasingly utilized in pharmaceutical and various other industries. This document delves into its structural and thermodynamic characteristics, solubility, and thermal stability, offering detailed experimental protocols for their determination. Furthermore, it visualizes key processes involving this compound, such as inclusion complex formation and its interaction with biological systems, to aid in research and development.

Core Physicochemical Properties

This compound is a macrocycle composed of eight α-1,4-linked D-glucopyranose units, forming a torus-shaped molecule with a hydrophilic exterior and a hydrophobic internal cavity.[1] This unique structure is the basis for its primary function: the formation of inclusion complexes with a wide array of guest molecules.[2] The key physicochemical properties of this compound are summarized in the tables below.

Table 1: General and Structural Properties of this compound

| Property | Value | References |

| Synonyms | γ-Cyclodextrin, Cyclomaltooctaose, Cyclooctaamylose | [3] |

| Chemical Formula | C₄₈H₈₀O₄₀ | [4] |

| Molecular Weight | 1297.12 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [5][6] |

| Number of Glucopyranose Units | 8 | [1] |

| Internal Cavity Diameter | 7.5 - 8.3 Å (~0.75 - 0.83 nm) | [7][8] |

Table 2: Solubility and Thermodynamic Properties of this compound

| Property | Value | References |

| Solubility in Water (25 °C) | 23.2 g/100 mL | [2] |

| Solubility in Methanol | Poorly soluble (< 1.0 g/100 cm³) | [9] |

| Solubility in DMSO | Well soluble (> 20.0 g/100 cm³) | [9] |

| Melting Point | Decomposes below 300 °C (conventional heating); 474 °C (fast heating rates) | [10] |

| Specific Rotation [α]D²⁵ | +174° to +179° (c=1, H₂O) | [6][9] |

| Hygroscopicity | Non-hygroscopic in nature, but can form hydrates | [11][12] |

| Thermodynamics of 1:1 Complex Formation (Mean Values at 298.15 K) | ||

| ΔG° (kcal/mol) | -3.71 | [13] |

| ΔH° (kcal/mol) | -3.10 | [13] |

| TΔS° (kcal/mol) | +0.69 | [13] |

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of this compound.

Determination of Aqueous Solubility (Phase Solubility Study)

The phase solubility method, as described by Higuchi and Connors, is a standard technique to determine the solubility of a compound in the presence of a complexing agent like this compound.[5]

Materials:

-

This compound

-

Guest molecule (e.g., a poorly soluble drug)

-

Solvent system (e.g., deionized water, or a co-solvent mixture like ethanol:water)

-

Screw-capped vials

-

Shaking water bath or orbital shaker with temperature control

-

Centrifuge

-

Filtration apparatus (e.g., cellulose (B213188) filters)

-

Analytical instrument for quantification of the guest molecule (e.g., UV-Vis spectrophotometer, HPLC)

Protocol:

-

Prepare a series of aqueous solutions with increasing concentrations of this compound (e.g., 0-20 mM).

-

Add an excess amount of the guest molecule to each vial containing the this compound solutions.

-

Seal the vials and place them in a shaking water bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials until equilibrium is reached (typically 24-48 hours).[5]

-

After reaching equilibrium, centrifuge the samples to separate the undissolved guest molecule.[5]

-

Filter the supernatant to obtain a clear solution.

-

Quantify the concentration of the dissolved guest molecule in each filtered solution using a suitable analytical method.

-

Plot the concentration of the dissolved guest molecule against the concentration of this compound to generate a phase solubility diagram.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is employed to determine the melting point and thermal stability of this compound and its inclusion complexes. The formation of an inclusion complex can be inferred by the disappearance or shifting of the melting endotherm of the guest molecule.[14]

Materials:

-

This compound sample (pure or as an inclusion complex)

-

DSC instrument

-

Aluminum pans and lids

-

Inert gas supply (e.g., nitrogen)

Protocol:

-

Accurately weigh a small amount of the sample (typically 3-5 mg) into an aluminum pan.[15]

-

Seal the pan with a lid. An empty sealed pan is used as a reference.[15]

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 300 °C).[15]

-

Record the heat flow as a function of temperature to obtain a DSC thermogram.

-

Analyze the thermogram for endothermic (melting, boiling) and exothermic (decomposition, crystallization) events.

Spectroscopic Analysis: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to confirm the formation of an inclusion complex by observing changes in the vibrational frequencies of the guest molecule upon encapsulation within the this compound cavity.

Materials:

-

This compound sample (pure, physical mixture with guest, or inclusion complex)

-

FT-IR spectrometer

-

Potassium bromide (KBr) of spectroscopic grade

-

Agate mortar and pestle

-

Pellet press

Protocol (KBr Pellet Technique):

-

Thoroughly mix approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder in an agate mortar.

-

Grind the mixture to a fine powder.

-

Place the powdered mixture into a pellet press and apply pressure to form a transparent or semi-transparent pellet.

-

Record a background spectrum using a blank KBr pellet.

-

Place the sample pellet in the FT-IR spectrometer and acquire the spectrum over a desired wavenumber range (e.g., 4000-400 cm⁻¹).[16]

-

Compare the spectrum of the inclusion complex with those of the pure this compound, the pure guest molecule, and their physical mixture to identify shifts or disappearance of characteristic peaks of the guest molecule.

Visualizing Key Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate essential workflows and conceptual pathways involving this compound.

Workflow for the Preparation and Characterization of this compound Inclusion Complexes

This diagram outlines the sequential steps involved in the synthesis and subsequent analysis of this compound inclusion complexes, a fundamental process in their application for drug delivery and other fields.

Caption: Workflow for the preparation and characterization of γ-CD inclusion complexes.

Conceptual Pathway of this compound Mediated Drug Delivery

This diagram illustrates the conceptual journey of a drug molecule from its formulation with this compound to its potential cellular uptake, highlighting the role of this compound in overcoming solubility and stability challenges.

References

- 1. mdpi.com [mdpi.com]

- 2. Differential Scanning Calorimetry (DSC) on Sartan/Cyclodextrin Delivery Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. graphviz.org [graphviz.org]

- 4. researchgate.net [researchgate.net]

- 5. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 6. researchgate.net [researchgate.net]

- 7. Interactions between cyclodextrins and cellular components: Towards greener medical applications? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. repository.lib.tottori-u.ac.jp [repository.lib.tottori-u.ac.jp]

- 10. Preparation, Characterization, and Bioavailability of Host-Guest Inclusion Complex of Ginsenoside Re with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. worthe-it.co.za [worthe-it.co.za]

- 12. ijcea.org [ijcea.org]

- 13. sketchviz.com [sketchviz.com]

- 14. oatext.com [oatext.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

A Technical Guide to the Solubility of Gamma-Cyclodextrin in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of gamma-cyclodextrin (γ-CD) in a range of solvents. Understanding the solubility characteristics of γ-CD is fundamental for its application in diverse fields, particularly in drug development, where it serves as an effective solubilizing agent and stabilizer. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of key concepts to aid in research and development.

Introduction to this compound

This compound is a cyclic oligosaccharide composed of eight α-1,4-linked D-glucopyranosyl units. This structure forms a truncated cone with a hydrophilic exterior and a hydrophobic internal cavity. This unique architecture allows γ-CD to encapsulate a variety of guest molecules, thereby altering their physicochemical properties, most notably their solubility. Compared to its alpha- and beta-cyclodextrin (B164692) counterparts, γ-CD possesses a larger cavity, making it suitable for complexing with a wider range of molecules.

Quantitative Solubility Data

The solubility of this compound is influenced by the solvent, temperature, and the presence of other solutes. The following tables summarize the available quantitative data for the solubility of γ-CD in various solvents.

Table 1: Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) |

| 25 | 23.2[1][2] |

| 45 | ~28 (estimated)[3] |

| 60 | ~35 (estimated)[3] |

Note: The solubility of γ-CD in water increases with temperature.

Table 2: Solubility of this compound in Various Organic and Co-solvent Systems at 25°C

| Solvent | Solubility |

| Polar Protic Solvents | |

| Water | 23.2 g/100 mL[1][2] |

| Methanol | < 1 g/100 cm³[4]; 1.751 g/L[5] |

| Ethanol | Very slightly soluble[6]; 0.1 g/100 mL[6] |

| Polar Aprotic Solvents | |

| Dimethyl Sulfoxide (DMSO) | > 20 g/100 cm³[4] |

| Dimethylformamide (DMF) | Soluble (qualitative)[7] |

| Non-Polar Solvents | |

| Acetone | Insoluble (qualitative) |

| Chloroform | Insoluble (qualitative) |

| Ethyl Acetate | Insoluble (qualitative) |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for the effective application of this compound. The following are detailed methodologies for key experiments.

Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Analytical balance

-

Filtration device (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., HPLC-RI, gravimetric analysis)

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the physical form of the cyclodextrin (B1172386).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the undissolved solid to sediment.

-

Sampling: Carefully withdraw a sample from the supernatant. It is critical to avoid aspirating any solid particles.

-

Filtration: Immediately filter the sample through a membrane filter that is compatible with the solvent and does not adsorb the cyclodextrin. This step removes any remaining undissolved microparticles.

-

Quantification: Analyze the concentration of this compound in the filtrate. For aqueous solutions, a common method is High-Performance Liquid Chromatography with a Refractive Index detector (HPLC-RI). For organic solvents, gravimetric analysis (evaporation of the solvent and weighing the residue) can be employed, provided the cyclodextrin is not volatile.

-

Calculation: The determined concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

Phase-Solubility Analysis: The Higuchi-Connors Method

This method is used to investigate the interaction between a host (cyclodextrin) and a guest (e.g., a poorly soluble drug) and to determine the stoichiometry of the resulting complex.

Objective: To determine the effect of this compound on the solubility of a guest molecule and to calculate the stability constant of the complex.

Materials:

-

Guest molecule (e.g., a drug)

-

This compound

-

Aqueous buffer solution of a specific pH

-

Thermostatically controlled shaker

-

Vials with screw caps

-

Analytical instrument for guest molecule quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Stock Solutions: Prepare a series of aqueous solutions with increasing concentrations of this compound.

-

Saturation: Add an excess amount of the guest molecule to each of the cyclodextrin solutions.

-

Equilibration: Seal the vials and shake them at a constant temperature until equilibrium is reached (typically 24-72 hours).

-

Phase Separation and Sampling: Centrifuge or allow the samples to stand to sediment the excess undissolved guest molecule. Withdraw and filter the supernatant.

-

Quantification: Determine the concentration of the dissolved guest molecule in each filtered sample using a suitable analytical method.

-

Data Analysis: Plot the total concentration of the dissolved guest molecule (y-axis) against the concentration of this compound (x-axis). The resulting phase-solubility diagram provides information about the complexation. For a 1:1 complex, the stability constant (K1:1) can be calculated from the slope and the intrinsic solubility of the guest molecule (S0) using the following equation:

K1:1 = slope / (S0 * (1 - slope))

Factors Influencing this compound Solubility

Several factors can influence the solubility of this compound. Understanding these factors is critical for optimizing its use in various applications.

-

Solvent Properties: this compound is most soluble in polar protic solvents like water and polar aprotic solvents like DMSO due to its hydrophilic exterior, which can form hydrogen bonds.[2] Its solubility is very low in non-polar organic solvents.

-

Temperature: The solubility of γ-CD in water generally increases with temperature.[3]

-

pH: The solubility of native cyclodextrins is largely independent of pH in the range of 4 to 10. At very high pH (above 12), deprotonation of the hydroxyl groups can increase solubility.

-

Presence of Co-solvents and Additives: The addition of co-solvents, such as ethanol, can have a complex effect on the solubility of γ-CD, sometimes leading to a decrease in solubility at higher concentrations due to competition for hydrogen bonding with water.[6] Other additives like certain polymers and salts can also influence its solubility.

-

Chemical Modification: Derivatization of the hydroxyl groups of this compound, for instance, through hydroxypropylation, can dramatically increase its aqueous solubility by disrupting the crystal lattice structure and reducing intermolecular hydrogen bonding.

Conclusion

The solubility of this compound is a critical parameter that dictates its utility in various scientific and industrial applications. This guide has provided quantitative solubility data, detailed experimental protocols, and an overview of the factors influencing its solubility. For drug development professionals and researchers, a thorough understanding of these principles is essential for the successful formulation and application of this compound as a versatile excipient.

References

- 1. Blog Series 1: The Basics of Cyclodextrins | Blog | Biosynth [biosynth.com]

- 2. γ-Cyclodextrin - Wikipedia [en.wikipedia.org]

- 3. medcraveonline.com [medcraveonline.com]

- 4. Cyclolab [cyclolab.hu]

- 5. scent.vn [scent.vn]

- 6. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Production of Gamma-Cyclodextrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and production of gamma-cyclodextrin (γ-CD), a cyclic oligosaccharide composed of eight α-1,4-linked D-glucopyranosyl units. Due to its larger cavity size, high water solubility, and favorable safety profile compared to other natural cyclodextrins, γ-CD is an attractive excipient in the pharmaceutical, food, and chemical industries for enhancing the solubility, stability, and bioavailability of various molecules.[1][2][3] This document details the core enzymatic synthesis processes, industrial production workflows, purification strategies, and analytical characterization methods.

Core Synthesis Methodology: Enzymatic Conversion

The primary method for producing this compound is the enzymatic conversion of starch using a specific class of enzymes known as cyclodextrin (B1172386) glucanotransferases (CGTases, EC 2.4.1.19).[4][5][6]

The Role of Cyclodextrin Glucanotransferase (CGTase)

CGTase is a multifunctional enzyme belonging to the α-amylase family that catalyzes the formation of cyclodextrins from starch and related polysaccharides.[5][7] The enzyme performs an intramolecular transglycosylation reaction, also known as cyclization.[4][8] The process involves two key steps:

-

Cleavage: The CGTase first cleaves an α-1,4-glycosidic bond within the linear starch chain. This creates a covalently linked malto-oligosaccharide intermediate attached to a key amino acid residue (e.g., Asp229) in the enzyme's active site.[9]

-

Cyclization: The non-reducing end of this covalently bound intermediate is then attacked by the free hydroxyl group at the other end of the chain. This forms a new α-1,4-glycosidic bond, releasing the cyclic oligosaccharide, or cyclodextrin, from the enzyme.[4][9]

While all CGTases can produce a mixture of α-, β-, and γ-cyclodextrins, they are often classified as α-, β-, or γ-CGTases based on the predominant type of cyclodextrin they synthesize.[8][10] For efficient γ-CD production, the selection of a potent γ-CGTase, typically sourced from bacterial species like Bacillus clarkii or Bacillus subtilis, is crucial.[2][11]

Industrial Production Workflow

The industrial-scale production of γ-CD is a multi-step process designed to maximize yield and purity. It begins with raw starch and concludes with a crystalline final product.[12] The process generally involves starch liquefaction, enzymatic conversion in the presence of a complexing agent, and downstream purification.[6]

Key Production Stages

-

Starch Liquefaction: A high-concentration starch suspension (e.g., 15-30% w/v) is first gelatinized and liquefied.[12][13] This is typically achieved by heating (jet-cooking) or through the action of a thermostable α-amylase to reduce the high viscosity of the starch slurry, making it accessible to the CGTase.[1][6]

-

Enzymatic Conversion: The liquefied starch solution is cooled to the optimal temperature for the selected γ-CGTase (e.g., 50-60°C). The enzyme is then added to initiate the conversion to cyclodextrins.[6][11]

-

Selective Precipitation with Complexing Agents: To drive the reaction equilibrium toward γ-CD and simplify purification, a complexing agent is added to the reaction mixture.[6][14] These are typically organic molecules that selectively form an insoluble inclusion complex with γ-CD, causing it to precipitate out of the solution.[2][12] This selective removal of the product increases the overall yield significantly.[12] Cyclohexadec-8-en-1-one is a known complexing agent for γ-CD.[12]

-

Separation and Purification: The precipitated γ-CD complex is separated from the reaction solution via filtration or centrifugation.[6][15] The complexing agent is then removed from the γ-CD, often by steam distillation or solvent extraction.[6][12]

-

Final Purification & Crystallization: The resulting γ-CD solution undergoes further purification steps, which may include treatment with activated carbon to remove color and impurities, followed by chromatographic methods like ion exchange or gel filtration.[16] The final step involves crystallization from a concentrated aqueous solution, followed by filtration and drying to yield a high-purity, crystalline γ-CD powder.[16]

References

- 1. orbit.dtu.dk [orbit.dtu.dk]

- 2. researchgate.net [researchgate.net]

- 3. This compound: a review on enzymatic production and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. Cyclodextrin glycosyltransferase [a.osmarks.net]

- 6. alfachemic.com [alfachemic.com]

- 7. Cyclomaltodextrin glucanotransferase - Wikipedia [en.wikipedia.org]

- 8. Catalysis Research | Microbial Cyclodextrin Glycosyltransferases: Sources, Production, and Application in Cyclodextrin Synthesis [lidsen.com]

- 9. researchgate.net [researchgate.net]

- 10. lidsen.com [lidsen.com]

- 11. This compound production using cyclodextrin glycosyltransferase from Bacillus clarkii 7364 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sachinfo - Herstellung [chemiedidaktik.uni-wuppertal.de]

- 13. US4418144A - Process for producing gamma-cyclodextrins - Google Patents [patents.google.com]

- 14. Cyclodextrin - Wikipedia [en.wikipedia.org]

- 15. US4904306A - Separation and purification of gamma cyclodextrin - Google Patents [patents.google.com]

- 16. fao.org [fao.org]

An In-depth Technical Guide on the Mechanism of Gamma-Cyclodextrin Inclusion Complex Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing the formation of inclusion complexes with gamma-cyclodextrin (γ-CD). It delves into the thermodynamic and kinetic principles, the intricate interplay of intermolecular forces, and detailed experimental protocols for characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmaceutical sciences, chemistry, and material science who are engaged in the development and characterization of cyclodextrin-based systems.

Core Principles of γ-Cyclodextrin Inclusion Complex Formation

This compound is a cyclic oligosaccharide composed of eight α-1,4-linked D-glucopyranose units, forming a truncated cone-like structure. This unique architecture features a hydrophilic exterior and a hydrophobic internal cavity, enabling it to encapsulate a wide variety of guest molecules to form non-covalent inclusion complexes.[1][2][3] The formation of these host-guest complexes is a dynamic and reversible process driven by a delicate balance of several intermolecular forces.

The primary driving force for inclusion complex formation in aqueous solutions is the hydrophobic effect . The interior of the γ-cyclodextrin cavity is lined with glycosidic oxygen bridges and hydrogen atoms, creating a non-polar environment.[1] Water molecules within this cavity are in an energetically unfavorable, high-energy state due to the disruption of their hydrogen-bonding network. The inclusion of a less polar guest molecule allows for the displacement of these high-energy water molecules into the bulk solvent, where they can form more stable hydrogen bonds. This release of "activated" water is an enthalpically and entropically favorable process that significantly contributes to the overall stability of the inclusion complex.

Other non-covalent interactions also play a crucial role in the formation and stabilization of these complexes:

-

Van der Waals Forces: These are weak, short-range attractive forces that arise from temporary fluctuations in electron density. They are a significant contributor to the binding energy when the guest molecule has a shape and size complementary to the γ-cyclodextrin cavity, allowing for close contact between the host and guest.

-

Hydrogen Bonding: While the interior of the cavity is predominantly hydrophobic, the hydroxyl groups at the rims of the cyclodextrin (B1172386) can form hydrogen bonds with suitable functional groups on the guest molecule, further stabilizing the complex.[1]

-

Release of Conformational Strain: The "empty" cyclodextrin molecule in an aqueous solution may exist in a conformationally strained state. The inclusion of a guest molecule can alleviate this strain, contributing to the favorable thermodynamics of complexation.

The stoichiometry of these complexes is most commonly 1:1 (one guest molecule per one γ-cyclodextrin molecule), but 1:2, 2:1, and other stoichiometries are also possible depending on the size and shape of the guest molecule relative to the γ-cyclodextrin cavity.[2]

Thermodynamics of Inclusion Complex Formation

The formation of a γ-cyclodextrin inclusion complex is a thermodynamically driven process, characterized by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). These parameters provide valuable insights into the spontaneity and the nature of the binding forces involved.

The Gibbs free energy change (ΔG) for the complexation reaction determines the spontaneity of the process. A negative ΔG indicates a spontaneous formation of the inclusion complex. The relationship between these thermodynamic parameters is described by the following equation:

ΔG = ΔH - TΔS

where T is the absolute temperature.

The binding or stability constant (K) of the complex is related to the Gibbs free energy change by:

ΔG = -RT ln(K)

where R is the ideal gas constant. A larger K value signifies a more stable complex.

The enthalpy change (ΔH) reflects the heat absorbed or released during complexation. A negative ΔH (exothermic process) is often associated with the formation of favorable van der Waals interactions and hydrogen bonds. A positive ΔH (endothermic process) can occur when the disruption of water structure and the release of high-energy water molecules from the cavity are the dominant driving forces.

The entropy change (ΔS) represents the change in the randomness or disorder of the system. A positive ΔS is typically observed due to the hydrophobic effect, where the release of ordered water molecules from the cyclodextrin cavity and the guest molecule's surface into the bulk solvent leads to an overall increase in the system's disorder. A negative ΔS can occur if the formation of a well-ordered inclusion complex restricts the conformational freedom of the host and guest molecules to a greater extent than the entropy gained from the release of water molecules.

Table 1: Thermodynamic Parameters for the Inclusion of Various Guest Molecules in γ-Cyclodextrin

| Guest Molecule | Temperature (°C) | Binding Constant (K) (M⁻¹) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Reference |

| Ginsenoside Re | 25 | 14410 | -6.70 | - | - | [3] |

| α-Mangostin | 25 | - | -5.019 ± 0.224 | -5.520 | - | [4] |

| Benzene | 25 | - | - | - | - | [5] |

| Resorcinol | 25 | - | - | - | - | [5] |

| Flurbiprofen | 25 | - | - | - | - | [5] |

| Naproxen | 25 | - | - | - | - | [5] |

| Nabumetone | 25 | - | - | - | - | [5] |

Experimental Protocols for Characterization

The formation and characterization of γ-cyclodextrin inclusion complexes can be investigated using a variety of analytical techniques. This section provides detailed methodologies for three key experimental protocols.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with binding events, allowing for the simultaneous determination of the binding constant (K), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment.

Methodology:

-

Sample Preparation:

-

Prepare a solution of γ-cyclodextrin in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4). The concentration should be chosen based on the expected binding affinity.

-

Prepare a solution of the guest molecule in the same buffer. The concentration of the guest molecule in the syringe should typically be 10-20 times higher than the γ-cyclodextrin concentration in the cell.

-

Degas both solutions thoroughly to prevent the formation of air bubbles during the experiment.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25 °C).

-

Fill the sample cell with the γ-cyclodextrin solution and the injection syringe with the guest molecule solution.

-

Equilibrate the system to ensure a stable baseline.

-

-

Titration:

-

Perform a series of small, sequential injections of the guest molecule solution into the γ-cyclodextrin solution.

-

The heat change associated with each injection is measured and recorded.

-

-

Data Analysis:

-

The raw data, a series of heat-flow spikes, is integrated to obtain the heat change per injection.

-

The resulting binding isotherm (heat change vs. molar ratio of guest to γ-cyclodextrin) is then fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (K, ΔH, and n).

-

The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equations mentioned in Section 2.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a highly effective method for studying inclusion complexes in solution. It provides information on the stoichiometry of the complex, the binding constant, and the geometry of the inclusion.[6] The formation of an inclusion complex leads to changes in the chemical shifts of the protons of both the host and guest molecules.

Methodology for ¹H NMR Titration:

-

Sample Preparation:

-

Prepare a series of NMR samples in a suitable deuterated solvent (e.g., D₂O).

-

Keep the concentration of one component (e.g., the guest molecule) constant while systematically varying the concentration of the other component (γ-cyclodextrin).

-

A reference standard (e.g., TSP or DSS) should be added for accurate chemical shift referencing.

-

-

NMR Data Acquisition:

-

Acquire ¹H NMR spectra for each sample at a constant temperature.

-

Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Analysis:

-

Monitor the changes in the chemical shifts (Δδ) of specific protons of the guest molecule and/or the inner protons (H-3 and H-5) of the γ-cyclodextrin as a function of the γ-cyclodextrin concentration.

-

The binding constant (K) and the stoichiometry of the complex can be determined by fitting the titration data to a suitable binding isotherm equation using non-linear regression analysis.

-

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to study the physical and chemical changes that occur in a sample as a function of temperature. It is particularly useful for characterizing the formation of inclusion complexes in the solid state.[7][8] The inclusion of a guest molecule into the cyclodextrin cavity often leads to changes in its melting, boiling, or sublimation behavior.

Methodology:

-

Sample Preparation:

-

Prepare the following samples: pure guest molecule, pure γ-cyclodextrin, a physical mixture of the guest and γ-cyclodextrin in the desired molar ratio, and the prepared inclusion complex.

-

Accurately weigh a small amount (typically 2-5 mg) of each sample into an aluminum DSC pan and seal it.

-

-

DSC Analysis:

-

Place the sample pan and an empty reference pan into the DSC instrument.

-

Heat the samples over a defined temperature range at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

-

Data Analysis:

-

Analyze the resulting thermograms. The disappearance or significant shift of the endothermic peak corresponding to the melting of the pure guest molecule in the thermogram of the inclusion complex is a strong indication of complex formation.[7] The physical mixture will typically show the thermal events of both individual components.

-

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and logical relationships in the study of γ-cyclodextrin inclusion complexes.

Caption: Mechanism of γ-Cyclodextrin Inclusion Complex Formation.

Caption: Experimental Workflow for Characterization.

Caption: Drug Development Workflow using γ-Cyclodextrin.

Conclusion

The formation of inclusion complexes with this compound is a multifaceted process driven by a combination of non-covalent interactions, with the hydrophobic effect playing a predominant role in aqueous environments. A thorough understanding of the thermodynamics and kinetics of complexation is essential for the rational design and application of these systems in various fields, particularly in drug development for enhancing the solubility, stability, and bioavailability of poorly water-soluble active pharmaceutical ingredients. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of γ-cyclodextrin inclusion complexes, enabling researchers to elucidate the underlying mechanisms and optimize their formulations for improved performance.

References

- 1. Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. csmres.co.uk [csmres.co.uk]

- 3. Preparation, Characterization, and Bioavailability of Host-Guest Inclusion Complex of Ginsenoside Re with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

Thermodynamics of γ-Cyclodextrin Host-Guest Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclodextrins (CDs) are a class of cyclic oligosaccharides derived from the enzymatic degradation of starch.[1] Among the native cyclodextrins, gamma-cyclodextrin (γ-CD) is composed of eight α-1,4-linked D-glucopyranose units, forming a toroidal, or truncated cone, structure.[2][3][4][5] This unique architecture results in a hydrophilic exterior and a hydrophobic internal cavity, enabling γ-CD to encapsulate a wide variety of guest molecules to form noncovalent host-guest inclusion complexes.[3][5][6]

The formation of these complexes is of paramount importance in the pharmaceutical sciences, as it can significantly enhance the aqueous solubility, stability, and bioavailability of poorly water-soluble drugs.[1][2][4][7][8] Understanding the thermodynamic principles that govern the formation and stability of these complexes is critical for the rational design and optimization of cyclodextrin-based drug delivery systems. This technical guide provides an in-depth exploration of the thermodynamics of γ-cyclodextrin host-guest interactions, details the key experimental protocols for their characterization, and presents quantitative data to aid researchers in this field.

Core Thermodynamic Principles of Host-Guest Complexation

The spontaneous formation of a γ-CD inclusion complex is governed by fundamental thermodynamic principles. The stability of the complex is a result of the net balance of intermolecular forces between the host, guest, and the surrounding solvent molecules, primarily water.

Driving Forces for Complexation: The formation of an inclusion complex in an aqueous solution is not driven by a single force but rather by a combination of factors:

-

Hydrophobic Interactions: This is often considered a primary driving force. The hydrophobic cavity of γ-CD provides a favorable environment for non-polar guest molecules or non-polar moieties of guest molecules, allowing them to escape the highly structured water network.[9]

-

Release of High-Energy Water: The hydrophobic cavity of an uncomplexed cyclodextrin (B1172386) molecule is occupied by water molecules. These water molecules are in an energetically unfavorable state (enthalpically rich) due to the lack of extensive hydrogen bonding.[10][11] Their release into the bulk solvent upon inclusion of a guest molecule is an entropically and enthalpically favorable process that strongly drives complex formation.[2][10]

-

Van der Waals Interactions: Once the guest is positioned within the cavity, favorable van der Waals forces between the guest and the atoms lining the cyclodextrin cavity contribute to the overall stability of the complex.[2][9][12]

-

Hydrogen Bonding: While the interior is hydrophobic, the hydroxyl groups at the rims of the γ-CD cavity can form hydrogen bonds with suitable functional groups on the guest molecule, further stabilizing the complex.[2][9][12]

-

Relief of Conformational Strain: The cyclodextrin ring may possess some conformational strain, which can be relieved upon the inclusion of a guest molecule, providing an additional enthalpic contribution to the binding energy.[9][10]

Key Thermodynamic Parameters: The binding process can be quantified by a set of thermodynamic parameters that describe the energy changes associated with the complexation equilibrium:

-

Binding Constant (Ka): Also known as the stability or association constant, Ka is the equilibrium constant for the association of the host (H) and guest (G). It is a direct measure of the binding affinity. A large Ka value indicates a stable complex and strong interaction.[7] For cyclodextrins, these values typically range from 10² to 10⁵ M⁻¹.[2]

-

Gibbs Free Energy (ΔG°): This parameter represents the overall energy change and determines the spontaneity of the complexation process. A negative ΔG° indicates a spontaneous interaction.[10][13] It is related to the binding constant by the equation: ΔG° = -RTln(Ka) where R is the ideal gas constant and T is the absolute temperature.

-

Enthalpy (ΔH°): The enthalpy change reflects the heat absorbed or released during complex formation. A negative ΔH° (exothermic) indicates that the formation of new bonds (e.g., van der Waals forces, hydrogen bonds) is energetically favorable.[14]

-

Entropy (ΔS°): The entropy change represents the change in the degree of disorder of the system. A positive ΔS° is often driven by the release of ordered water molecules from the host cavity and guest surface into the bulk solvent, leading to an overall increase in the system's randomness.[10][14]

These parameters are related by the fundamental thermodynamic equation: ΔG° = ΔH° - TΔS°

Enthalpy-Entropy Compensation: A phenomenon often observed in cyclodextrin host-guest binding is enthalpy-entropy compensation, where a favorable (negative) change in enthalpy is often accompanied by an unfavorable (negative) change in entropy, or vice-versa.[15][16][17][18] This means that the overall Gibbs free energy change (and thus the binding affinity) is often smaller than the individual enthalpic and entropic contributions might suggest. The degree of this compensation can be linked to the desolvation of the interacting surfaces and the nature of the guest molecule.[15][18]

Caption: Logical diagram of the host-guest complexation equilibrium.

Experimental Protocols for Thermodynamic Characterization

Several powerful analytical techniques are employed to determine the thermodynamic parameters of γ-CD host-guest interactions. The most prominent among these are Isothermal Titration Calorimetry (ITC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Visible (UV-Vis) Spectrophotometry.[8][19][20]

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for thermodynamic characterization as it provides a complete thermodynamic profile (Ka, ΔH°, ΔS°, and stoichiometry, n) from a single experiment.[1][8][21][22] The technique directly measures the heat released or absorbed as a result of the binding interaction.[6][22]

Experimental Protocol:

-

Sample Preparation: Prepare precise concentrations of the guest molecule and γ-CD in the same buffer solution. The buffer should have a low ionization enthalpy to minimize heat from buffer protonation/deprotonation. All solutions must be thoroughly degassed immediately before use to prevent air bubbles from interfering with the measurement.

-

Instrument Setup: The guest solution (titrand) is typically loaded into the sample cell of the calorimeter. The γ-CD solution (titrant) is loaded into the injection syringe. The system is allowed to equilibrate to the desired experimental temperature (e.g., 25 °C).[6]

-

Titration: A series of small, precise injections (e.g., 5-10 μL) of the γ-CD solution are made into the guest solution in the cell, which is continuously stirred.[6]

-

Data Acquisition: After each injection, the instrument measures the minute temperature change relative to a reference cell and reports it as a power differential required to maintain zero temperature difference. This power is recorded over time. The first injection typically produces the largest heat change, which diminishes with subsequent injections as the guest molecules become saturated with γ-CD.[6]

-

Data Analysis: The raw data (power vs. time) is integrated for each injection to yield the heat change per mole of injectant. These values are plotted against the molar ratio of γ-CD to the guest. The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) using specialized software. This fitting process yields the binding constant (Ka), the enthalpy of binding (ΔH°), and the stoichiometry of the interaction (n). The Gibbs free energy (ΔG°) and entropy (ΔS°) are then calculated using the equations mentioned previously.

Caption: A typical experimental workflow for Isothermal Titration Calorimetry (ITC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a highly effective method for confirming complex formation and determining binding constants.[23] It relies on the principle that the chemical environment of the host and/or guest nuclei changes upon complexation, leading to shifts in their corresponding NMR signals (chemical shift perturbation).[7][13]

Experimental Protocol:

-

Sample Preparation: A series of samples are prepared in a suitable deuterated solvent (e.g., D₂O). One sample contains only the guest molecule at a known concentration. Subsequent samples contain the same concentration of the guest molecule with increasing concentrations of γ-CD.

-

Data Acquisition: ¹H NMR spectra are recorded for each sample under identical experimental conditions. The chemical shifts (δ) of specific protons on the guest molecule that are expected to interact with the γ-CD cavity are monitored. Protons on the inner surface of the γ-CD (H-3 and H-5) can also be monitored.[7][24]

-

Data Analysis: The change in chemical shift (Δδ = |δ_complex - δ_free|) for a given guest proton is plotted against the concentration of γ-CD. The resulting data is then fitted to a binding equation (e.g., the 1:1 binding isotherm equation) using non-linear regression analysis to calculate the association constant (Ka). 2D NMR techniques like ROESY or NOESY can provide further structural information by identifying through-space correlations between host and guest protons, confirming the geometry of the inclusion complex.[23][25]

Caption: Conceptual diagram of chemical shift perturbation in NMR.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a widely accessible technique suitable for studying guests that contain a chromophore. Complex formation often alters the electronic environment of the chromophore, leading to changes in its absorption spectrum (e.g., a shift in λ_max or a change in molar absorptivity).[19][26]

Experimental Protocol:

-

Sample Preparation: Prepare a series of solutions. The concentration of the guest molecule is kept constant, while the concentration of γ-CD is systematically varied from zero to a concentration high enough to ensure saturation.

-

Data Acquisition: The UV-Vis absorption spectrum of each solution is recorded over the relevant wavelength range. The absorbance change (ΔA) at a fixed wavelength (usually the λ_max of the guest) is measured.[27][28]

-

Data Analysis: The binding constant (Ka) and stoichiometry can be determined using various methods. A common approach is the Benesi-Hildebrand method, which involves a double reciprocal plot.[28][29] For a 1:1 complex, the equation is: 1/ΔA = 1/Δε + 1/(Ka * Δε * [CD]) where ΔA is the change in absorbance, Δε is the difference in molar absorptivity between the free and complexed guest, and [CD] is the concentration of γ-CD. A plot of 1/ΔA versus 1/[CD] should yield a straight line, from which Ka can be calculated from the ratio of the intercept to the slope.[28] Stoichiometry can also be independently determined using the continuous variation method (Job's plot).[13][28]

Quantitative Thermodynamic Data for γ-Cyclodextrin Complexes

The systematic study of various guest molecules has generated a wealth of thermodynamic data. This information is crucial for building structure-affinity relationships and for selecting the appropriate cyclodextrin for a specific application. The table below summarizes key thermodynamic parameters for the inclusion of different guest molecules within γ-CD.

| Guest Molecule | Technique | Temp (°C) | Ka (M⁻¹) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) | Stoichiometry (n) | Citation |

| α-Mangostin | Solubility | 25 | 4,615 | -21.0 | -23.1 | -2.1 | 1:1 | [13],[30] |

| Ginsenoside Re | Molecular Docking | N/A | 14,410 | -23.7 | N/A | N/A | N/A | [4] |

| Esterified MGA | NMR | N/A | 84 | -11.0 | N/A | N/A | N/A | [31] |

Note: Thermodynamic values are often highly dependent on experimental conditions such as buffer, pH, and temperature. N/A indicates data not available in the cited source. ΔG° was calculated from Ka where not explicitly provided. Values for α-Mangostin were converted from kcal/mol.

Interpretation and Application in Drug Development

A comprehensive thermodynamic profile provides deep insights into the nature of the host-guest interaction, which is invaluable for drug development professionals.

-

Enthalpy-Driven vs. Entropy-Driven Processes:

-

A large negative ΔH° and a small or negative TΔS° indicate an enthalpy-driven process. This suggests that the complex is primarily stabilized by the formation of strong van der Waals and/or hydrogen bonds between the host and guest.

-

A small ΔH° and a large positive TΔS° signify an entropy-driven process. This is characteristic of classical hydrophobic interactions, where the primary driving force is the favorable entropy gain from the release of ordered water molecules.[9]

-

-

Predicting Complex Stability: The magnitude of the binding constant (Ka) and the Gibbs free energy (ΔG°) allows for the direct comparison of the stability of complexes formed with different guest molecules or different cyclodextrin derivatives. This is crucial for selecting a host that will form a sufficiently stable complex to improve a drug's properties without binding so tightly that it hinders subsequent drug release.

-

Formulation Optimization: Knowledge of the binding thermodynamics helps in optimizing formulation conditions. For example, since complexation is often an exothermic process (negative ΔH°), the stability of the complex may decrease at higher temperatures.[14] This information is vital for manufacturing and storage protocols. Understanding the stoichiometry ensures that the optimal ratio of drug to cyclodextrin is used to maximize complexation efficiency.

Conclusion

The formation of inclusion complexes between γ-cyclodextrin and guest molecules is a thermodynamically governed process driven by a subtle interplay of enthalpic and entropic factors. The ability to precisely quantify these interactions through techniques like Isothermal Titration Calorimetry, NMR Spectroscopy, and UV-Vis Spectrophotometry provides researchers and drug developers with the critical data needed to understand and manipulate these systems. A thorough thermodynamic characterization is not merely an academic exercise; it is a fundamental component of rational drug formulation, enabling the design of more effective, stable, and bioavailable drug delivery systems. As the demand for advanced drug formulations continues to grow, a deep understanding of the thermodynamics of host-guest chemistry will remain an indispensable tool in the pharmaceutical sciences.

References

- 1. d-nb.info [d-nb.info]

- 2. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Preparation, Characterization, and Bioavailability of Host-Guest Inclusion Complex of Ginsenoside Re with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. onlinepharmacytech.info [onlinepharmacytech.info]

- 6. csmres.co.uk [csmres.co.uk]

- 7. repository.lib.tottori-u.ac.jp [repository.lib.tottori-u.ac.jp]

- 8. Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Sachinfo - Herstellung [chemiedidaktik.uni-wuppertal.de]

- 11. Supramolecular nanomedicines based on host–guest interactions of cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Noncovalent Complexes of Cyclodextrin with Small Organic Molecules: Applications and Insights into Host–Guest Interactions in the Gas Phase and Condensed Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. α-Mangostin/γ-Cyclodextrin Inclusion Complex: Formation and Thermodynamic Study [mdpi.com]

- 14. A thermodynamic study of the cyclodextrin-UC781 inclusion complex using a HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Exploring the Origins of Enthalpy-Entropy Compensation by Calorimetric Studies of Cyclodextrin Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]

- 21. beilstein-journals.org [beilstein-journals.org]

- 22. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 23. NMR spectroscopy to study cyclodextrin-based host–guest assemblies with polynuclear clusters - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 24. Spatial arrangements of cyclodextrin host–guest complexes in solution studied by 13C NMR and molecular modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 25. BJOC - Spatial arrangements of cyclodextrin host–guest complexes in solution studied by 13C NMR and molecular modelling [beilstein-journals.org]

- 26. pnfs.or.kr [pnfs.or.kr]

- 27. pubs.rsc.org [pubs.rsc.org]

- 28. researchgate.net [researchgate.net]

- 29. ir.uitm.edu.my [ir.uitm.edu.my]

- 30. α-Mangostin/γ-Cyclodextrin Inclusion Complex: Formation and Thermodynamic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Toxicity Profile of Gamma-Cyclodextrin for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-cyclodextrin (γ-CD) is a cyclic oligosaccharide composed of eight α-1,4-linked D-glucose units.[1][2] Produced from starch via enzymatic conversion, its toroidal shape features a hydrophilic exterior and a hydrophobic inner cavity.[3][4] This unique structure allows it to form non-covalent inclusion complexes with a wide variety of poorly water-soluble molecules, making it a valuable excipient in the pharmaceutical, food, and chemical industries to enhance the solubility, stability, and bioavailability of active compounds.[5] For drug development professionals, a thorough understanding of its in vivo safety and toxicity profile is paramount for preclinical and clinical applications. This guide provides a comprehensive overview of the toxicological data for this compound, detailed experimental methodologies, and its metabolic fate.

Pharmacokinetics and Metabolism

Orally administered this compound is largely metabolized in the gastrointestinal tract.[5] Unlike beta-cyclodextrin, γ-CD is readily hydrolyzed by salivary and pancreatic α-amylases into smaller, absorbable glucose units, similar to the digestion of starch.[5][6] Consequently, its systemic bioavailability after oral ingestion is negligible.[5] One study in rats using radiolabelled γ-CD showed that after an oral dose, 50% of the radioactivity was excreted as CO2 in expired air within 24 hours, with no detectable unchanged γ-CD in the blood, indicating significant metabolism in the GI tract.[7]

When administered intravenously, this compound is rapidly cleared from the blood and excreted largely unchanged in the urine.[7] A study in rats demonstrated that after a single intravenous injection, 90% of the dose was recovered in the urine within 8 hours.[7]

// Nodes GC_Oral [label="Oral Ingestion of\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Stomach [label="Stomach\n(Minimal Digestion)", fillcolor="#F1F3F4", fontcolor="#202124"]; Small_Intestine [label="Small Intestine", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolysis [label="Hydrolysis by\nPancreatic Amylase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glucose_Oligo [label="Glucose & Linear\nOligosaccharides", fillcolor="#34A853", fontcolor="#FFFFFF"]; Absorption [label="Absorption into\nBloodstream", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Large_Intestine [label="Large Intestine\n(High Doses)", fillcolor="#FBBC05", fontcolor="#202124"]; Fermentation [label="Microflora\nFermentation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Energy [label="Cellular Respiration\n(Energy)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Excretion [label="Excretion (Feces)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GC_Oral -> Stomach [dir=forward, color="#5F6368"]; Stomach -> Small_Intestine [dir=forward, color="#5F6368"]; Small_Intestine -> Hydrolysis [dir=forward, color="#5F6368", label=" Primary Pathway"]; Hydrolysis -> Glucose_Oligo [dir=forward, color="#5F6368"]; Glucose_Oligo -> Absorption [dir=forward, color="#5F6368"]; Absorption -> Energy [dir=forward, color="#5F6368"]; Small_Intestine -> Large_Intestine [dir=forward, color="#5F6368", style=dashed, label=" Unmetabolized Fraction"]; Large_Intestine -> Fermentation [dir=forward, color="#5F6368"]; Fermentation -> Excretion [dir=forward, color="#5F6368"];

{rank=same; Stomach; } {rank=same; Small_Intestine; Large_Intestine;} {rank=same; Hydrolysis; Fermentation;} {rank=same; Glucose_Oligo; Excretion;} {rank=same; Absorption;} {rank=same; Energy;} } Caption: Metabolic fate of orally administered this compound.

Toxicology Profile

This compound exhibits a very low toxicity profile across a range of in vivo studies. It has been granted "Generally Recognized As Safe" (GRAS) status by the U.S. Food and Drug Administration (FDA) for its use as a food additive.[8]

Acute Toxicity

Acute toxicity studies in rodents show that this compound is practically non-toxic when administered orally. The LD50 (lethal dose for 50% of the population) values are very high, indicating a wide margin of safety.

| Species | Sex | Route | LD50 (mg/kg bw) | Reference |

| Mouse | Male & Female | Oral | > 16,000 | Matsuda et al. (1983)[7] |

| Mouse | Male & Female | Intravenous | > 4,000 | Matsuda et al. (1983)[7] |

| Rat | Male & Female | Oral | > 8,000 | Matsuda et al. (1983)[7][9] |

| Rat | Male & Female | Intravenous | > 3,750 | Riebeek (1990b)[7][9] |

Subchronic and Chronic Toxicity

Multiple subchronic oral toxicity studies in rats and dogs have demonstrated that this compound is well-tolerated at high dietary concentrations.[6] The primary effects observed at very high doses are related to the osmotic activity of the unabsorbed carbohydrate in the large intestine, such as soft stools and caecal enlargement, which are common for poorly digestible carbohydrates and are not considered toxicologically adverse.[7][10]

| Species | Duration | Route | NOAEL (mg/kg bw/day) | Key Findings & Reference |

| Rat | 13 weeks | Oral (diet) | ~12,700 (Females) | No treatment-related toxicity. Slight caecal enlargement at 20% in diet.[10] |

| Rat | 13 weeks | Oral (diet) | ~11,400 (Males) | No treatment-related toxicity. Slight caecal enlargement at 20% in diet.[10] |

| Dog | 13 weeks | Oral (diet) | ~8,300 (Females) | Transient diarrhea at high doses; caecal enlargement. No toxic effects.[11] |

| Dog | 13 weeks | Oral (diet) | ~7,700 (Males) | Transient diarrhea at high doses; caecal enlargement. No toxic effects.[11] |

| Rat | 3 months | Intravenous | 120 - 200 | Reversible hematological changes and increased spleen/lung weight at doses ≥600 mg/kg.[12] |

Genotoxicity and Carcinogenicity

This compound has been evaluated in a battery of genotoxicity assays, all of which have yielded negative results.[7] These studies include bacterial reverse mutation assays (Ames test), in vitro chromosomal aberration assays, and in vivo micronucleus tests.[7] Given its rapid metabolism into glucose and its lack of genotoxicity, long-term carcinogenicity studies were deemed unnecessary by regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[7]

Reproductive and Developmental Toxicity

Developmental toxicity studies have been conducted in both rats and rabbits. In these studies, this compound was administered in the diet at concentrations up to 20%. No evidence of embryotoxicity, fetotoxicity, or teratogenicity was observed even at the highest doses tested.[13][14] Reproductive performance was not affected.[13][14]

| Species | Dosing Period | Route | NOAEL (% in diet) | Key Findings & Reference |

| Rat | Gestation Days 0-21 | Oral (diet) | 20% (~11,000 mg/kg/day) | No fetotoxic, embryotoxic, or teratogenic effects.[13] |

| Rabbit | Gestation Days 0-29 | Oral (diet) | 20% (~5,000-7,000 mg/kg/day) | No adverse effects on reproductive performance; not teratogenic.[14] |

Human Tolerance

Key Experimental Protocols

Methodologies for toxicity studies generally follow internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Protocol: 13-Week Subchronic Oral Toxicity Study in Dogs (Based on OECD Guideline 409)

-

Test System: Beagle dogs, typically 4-6 months old, with 4 animals per sex per group.

-

Administration: this compound is mixed into the standard diet at specified concentrations (e.g., 0%, 5%, 10%, 20%).[11]

-

Duration: 13 weeks (90 days).

-

Observations:

-

Clinical Signs: Daily checks for changes in appearance, behavior, and mortality.

-

Body Weight and Food Consumption: Recorded weekly.

-

Ophthalmology: Examinations performed pre-test and at termination.

-

Hematology & Clinical Chemistry: Blood samples collected pre-test and at termination to analyze parameters like red/white blood cell counts, hemoglobin, and liver/kidney function markers.[11]

-

Urinalysis: Urine collected and analyzed at termination.

-

-

Pathology:

-

Gross Necropsy: All animals are subjected to a full necropsy at the end of the study.

-

Organ Weights: Key organs (liver, kidneys, spleen, brain, etc.) are weighed.

-

Histopathology: A comprehensive set of tissues from the control and high-dose groups are examined microscopically. Any gross lesions from other groups are also examined.

-

// Nodes Acclimatization [label="Animal Acclimatization\n(e.g., 1-2 weeks)", fillcolor="#F1F3F4", fontcolor="#202124"]; Randomization [label="Randomization into\nTreatment Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; Dosing [label="Dosing Period\n(e.g., 90 days)", fillcolor="#FBBC05", fontcolor="#202124"]; InLife [label="In-Life Observations\n(Clinical Signs, Body Weight,\nFood Consumption)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sampling [label="Terminal Sample Collection\n(Blood, Urine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Necropsy [label="Gross Necropsy &\nOrgan Weight Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Histo [label="Histopathology\n(Tissue Processing & Examination)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis &\nReporting", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Acclimatization -> Randomization [dir=forward, color="#5F6368"]; Randomization -> Dosing [dir=forward, color="#5F6368"]; Dosing -> InLife [dir=forward, color="#5F6368", style=dashed, label=" Daily/Weekly"]; Dosing -> Sampling [dir=forward, color="#5F6368"]; Sampling -> Necropsy [dir=forward, color="#5F6368"]; Necropsy -> Histo [dir=forward, color="#5F6368"]; Histo -> Analysis [dir=forward, color="#5F6368"]; InLife -> Analysis [dir=forward, color="#5F6368"]; Sampling -> Analysis [dir=forward, color="#5F6368"]; } Caption: Generalized workflow for an in vivo subchronic toxicity study.

Conclusion and Safety Assessment

The extensive body of evidence from in vivo toxicological studies demonstrates that this compound has a very favorable safety profile.[6] It is not acutely toxic, shows no adverse effects in subchronic studies other than predictable osmotic effects at high doses, and is not genotoxic or teratogenic.[7][13][14] Its rapid digestion into glucose in the upper gastrointestinal tract after oral administration precludes significant systemic exposure, underpinning its safety for oral applications.[6] For parenteral routes, while systemic exposure is direct, γ-CD is well-tolerated at doses significantly higher than those anticipated for typical drug formulation use and is rapidly excreted.[7][12] This robust safety profile makes this compound an excellent and safe choice as an excipient for drug development in both oral and parenteral formulations.

// Nodes Start [label="this compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Oral [label="Oral Route", fillcolor="#FBBC05", fontcolor="#202124"]; Parenteral [label="Parenteral Route", fillcolor="#FBBC05", fontcolor="#202124"]; Metabolism [label="Rapid GI Hydrolysis\nto Glucose?", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=diamond, width=2.8, height=1.2]; Systemic [label="Low Systemic\nExposure", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tox [label="Toxicity Profile", fillcolor="#F1F3F4", fontcolor="#202124"]; Acute [label="Acute Tox (LD50)\nVery High?", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=diamond, width=2.8, height=1.2]; Chronic [label="Subchronic Tox\nNOAEL High?", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=diamond, width=2.8, height=1.2]; Geno [label="Genotoxicity\nNegative?", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=diamond, width=2.8, height=1.2]; Repro [label="Repro/Dev Tox\nNo Effects?", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=diamond, width=2.8, height=1.2]; Safe [label="Considered Safe\nfor In Vivo Use", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Oral [dir=forward, color="#5F6368"]; Start -> Parenteral [dir=forward, color="#5F6368"]; Oral -> Metabolism [dir=forward, color="#5F6368"]; Metabolism -> Systemic [label="Yes", dir=forward, color="#5F6368"]; Systemic -> Tox [dir=forward, color="#5F6368"]; Parenteral -> Tox [dir=forward, color="#5F6368"]; Tox -> Acute [dir=forward, color="#5F6368"]; Acute -> Chronic [label="Yes", dir=forward, color="#5F6368"]; Chronic -> Geno [label="Yes", dir=forward, color="#5F6368"]; Geno -> Repro [label="Yes", dir=forward, color="#5F6368"]; Repro -> Safe [label="Yes", dir=forward, color="#5F6368"];

// Ranks {rank=same; Oral; Parenteral;} {rank=same; Metabolism;} {rank=same; Systemic;} } Caption: Decision logic summarizing the safety assessment of this compound.

References

- 1. Cyclodextrin - Wikipedia [en.wikipedia.org]

- 2. Blog Series 1: The Basics of Cyclodextrins | Blog | Biosynth [biosynth.com]